molecular formula C13H11N3O2 B2754187 4-(7-Methoxy-1-benzofuran-2-yl)-2-pyrimidinamine CAS No. 685107-41-9

4-(7-Methoxy-1-benzofuran-2-yl)-2-pyrimidinamine

Cat. No.: B2754187
CAS No.: 685107-41-9
M. Wt: 241.25
InChI Key: RSZAYWALYOLGAU-UHFFFAOYSA-N
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Description

“4-(7-Methoxy-1-benzofuran-2-yl)-2-pyrimidinamine” is a chemical compound with the molecular formula C13H10N2O2S . It is a solid substance and is used for research purposes .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C13H10N2O2S/c1-16-10-4-2-3-8-7-11 (17-12 (8)10)9-5-6-14-13 (18)15-9/h2-7H,1H3, (H,14,15,18) . This code provides a standard way to encode the molecular structure using text.


Physical and Chemical Properties Analysis

The molecular weight of “this compound” is 258.3 . It is a solid substance .

Scientific Research Applications

Synthesis and Imaging Applications

One study discusses the synthesis and radioiodination of benzofuran derivatives aimed at developing new amyloid imaging agents for Alzheimer’s disease detection. The study details the organic synthesis process, radiochemical yield, and in-vivo biodistribution evaluation, suggesting potential applications in brain imaging (Labib, 2013).

Novel Compound Synthesis for Therapeutic Use

Research on the synthesis of benzodifuranyl and related heterocyclic compounds showcases their potential as anti-inflammatory and analgesic agents. This work underscores the versatility of benzofuran derivatives in creating compounds with significant cyclooxygenase inhibition and analgesic properties (Abu‐Hashem et al., 2020).

Antifungal Applications

The antifungal efficacy of certain benzofuran derivatives against types of fungi highlights another dimension of scientific application. These compounds demonstrate significant biological activity, suggesting their potential development as antifungal agents (Jafar et al., 2017).

Molecular Structure and Activity Studies

Studies on the molecular structure, such as X-ray diffraction and spectroscopic analysis, provide insights into the physicochemical properties and potential biological activities of benzofuran derivatives. Such research aids in understanding the interaction mechanisms of these compounds with biological targets, paving the way for the development of targeted therapies (Gumus et al., 2018).

Antimicrobial and Antioxidant Properties

Functionalized benzofuran derivatives have been synthesized and evaluated for their antimicrobial and antioxidant activities. This research exemplifies the broad spectrum of biological activities that these compounds possess, with certain derivatives showing exceptional efficacy (Rangaswamy et al., 2017).

Safety and Hazards

The safety information for “4-(7-Methoxy-1-benzofuran-2-yl)-2-pyrimidinamine” indicates that it has the GHS07 pictogram and the signal word is "Warning" . The hazard statements include H302, H312, and H332 . Precautionary statements include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, and P501 .

Properties

IUPAC Name

4-(7-methoxy-1-benzofuran-2-yl)pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O2/c1-17-10-4-2-3-8-7-11(18-12(8)10)9-5-6-15-13(14)16-9/h2-7H,1H3,(H2,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSZAYWALYOLGAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=C2)C3=NC(=NC=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401327966
Record name 4-(7-methoxy-1-benzofuran-2-yl)pyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401327966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

2.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24818149
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

685107-41-9
Record name 4-(7-methoxy-1-benzofuran-2-yl)pyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401327966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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